molecular formula C8H6N4O2 B1298077 4-Tetrazol-1-yl-benzoic acid CAS No. 78190-05-3

4-Tetrazol-1-yl-benzoic acid

Cat. No. B1298077
CAS RN: 78190-05-3
M. Wt: 190.16 g/mol
InChI Key: DNFUQGMGGZFYPL-UHFFFAOYSA-N
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Description

4-Tetrazol-1-yl-benzoic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The benzoic acid moiety is a common structural unit in organic chemistry, characterized by a carboxyl group attached to a benzene ring. The combination of these two structural features in 4-tetrazol-1-yl-benzoic acid suggests potential for a variety of chemical reactions and interactions due to the presence of both reactive tetrazole and carboxylic acid functional groups.

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. One approach involves the Cu(I) catalyzed C–N coupling of halobenzoic acids with tetrazole, as demonstrated in the preparation of 2-(2H-tetrazol-2-yl)benzoic acids . This method is regioselective and provides moderate yields of the desired products. Although the specific synthesis of 4-tetrazol-1-yl-benzoic acid is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often characterized using spectroscopic methods such as NMR and FT-IR, as well as X-ray diffraction techniques . These methods provide information on the electronic and crystal structures, which are crucial for understanding the properties and reactivity of the compound. For instance, the molecular docking results of sulfonamide tetrazole derivatives support the experimental observations and help in understanding the binding affinities of these compounds with enzymes .

Chemical Reactions Analysis

Tetrazole derivatives are known to participate in various chemical reactions. The presence of the tetrazole ring imparts certain reactivity patterns, such as the potential for nucleophilic attacks at the carbon atom of the tetrazole ring. The carboxylic acid group can engage in reactions typical of carboxylic acids, such as esterification and amidation. The papers provided do not detail specific reactions of 4-tetrazol-1-yl-benzoic acid, but the general reactivity of similar compounds can be inferred .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives can vary widely depending on the substituents attached to the tetrazole and benzene rings. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the acidity of the carboxylic acid group and the overall stability of the compound. The thermal and chemical stability of such compounds can be assessed through thermal analyses, and their crystalline structures can be studied using X-ray diffraction methods . Additionally, the luminescent and magnetic behaviors of metal-organic coordination polymers derived from tetrazole-benzoate ligands have been explored, indicating that these compounds can exhibit interesting optical and magnetic properties .

Scientific Research Applications

Coordination Polymers and Frameworks

4-Tetrazol-1-yl-benzoic acid is prominently used in the synthesis of coordination polymers. For example, it has been utilized in the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers exhibit varying structures and properties, dependent on the ligand modifications, such as the position of the tetrazolyl group and the nature of the carboxylate group. This variability allows for the analysis of how structural changes influence the overall topology of the complexes (Song et al., 2009).

Crystal Structure Analysis

The compound also plays a role in crystallography. Studies involving 4-tetrazol-1-yl-benzoic acid monohydrate have revealed intricate hydrogen-bonding and π–π stacking interactions, contributing to our understanding of molecular assembly in crystalline forms. These interactions link the molecules into a three-dimensional network, demonstrating the compound's utility in exploring complex molecular structures (Li et al., 2008).

Luminescence and Sensory Applications

4-Tetrazol-1-yl-benzoic acid is instrumental in the development of luminescent sensors. For example, its incorporation into a Zn(II) coordination polymer has resulted in a highly selective and sensitive luminescent sensor for Al3+ and nitroaromatic compounds in aqueous solutions. This demonstrates its potential in environmental monitoring and safety applications (Zhang et al., 2017).

Metal-Organic Frameworks (MOFs)

This compound is also a key ingredient in the synthesis of Metal-Organic Frameworks (MOFs). It has been used to create frameworks with unique properties, such as gas adsorption. MOFs synthesized with 4-tetrazol-1-yl-benzoic acid show notable variations in structural isomerism and fluorination, influencing their gas adsorption characteristics. This highlights its significance in developing new materials for gas storage and separation technologies (Pachfule et al., 2011).

Photochemistry

The compound's role in photochemistry is another significant application. Studies on 2-(tetrazol-5-yl)benzoic acid, a related compound, have explored its behavior in nitrogen matrices under irradiation. This research contributes to our understanding of photoreactions and the stability of molecular structures under various light conditions (Pagacz-Kostrzewa et al., 2019).

Safety And Hazards

4-Tetrazol-1-yl-benzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFUQGMGGZFYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350132
Record name 4-Tetrazol-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tetrazol-1-yl-benzoic acid

CAS RN

78190-05-3
Record name 4-Tetrazol-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminobenzoate (1.65 g) in acetic acid (20 mL) is added triethylorthoformate (8 mL) and sodium azide (1.17 g) and the solution is heated at reflux for 4 h. After cooling and removing acetic acid in vacuo, water and dichloromethane are added and the organic layer is separated and dried (MgSO4) and concentrated. The crude ester is dissolved in methanol (30 mL) and 4 M aqueous NaOH solution (3 mL) is added and the solution is stirred at room temperature for 2 h. The mixture is neutralized with 6 M aqueous HCl, concentrated and then acidified with 6 M aqueous HCl. The precipitate is filtered off washing with water and dried by suction to give the title compound.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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